molecular formula C14H10O4 B096049 1,4-Anthracenedione, 2,3-dihydro-9,10-dihydroxy- CAS No. 17648-03-2

1,4-Anthracenedione, 2,3-dihydro-9,10-dihydroxy-

Cat. No. B096049
CAS RN: 17648-03-2
M. Wt: 242.23 g/mol
InChI Key: FVXPBEUYCCZFJT-UHFFFAOYSA-N
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Description

The compound "1,4-Anthracenedione, 2,3-dihydro-9,10-dihydroxy-" is a derivative of anthracenedione, which is a class of compounds known for their antitumor properties. Research has shown that certain derivatives, such as those with 1,4-bis[(aminoalkyl)amino] substitution, exhibit significant activity against various types of cancer in mice, including leukemias and solid tumors . These compounds are of interest due to their potential as chemotherapeutic agents.

Synthesis Analysis

The synthesis of 1,4-bis(aminoalkyl)amino anthracene-9,10-diones involves the condensation of alkylenediamines with quinizarin or with 2,3-dihydro-1,4,5,8-tetrahydroxy-9,10-anthracenedione, followed by oxidation . Other methods include reacting 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione with alkylamines and subsequent reactions to yield various derivatives . These synthetic routes are crucial for producing compounds with potential lower cardiotoxicities and enhanced antitumor activities.

Molecular Structure Analysis

The molecular structure of these anthracenedione derivatives is characterized by the presence of aminoalkylamino groups at the 1,4 positions and hydroxy groups at the 9,10 positions. Theoretical calculations suggest that introducing substituents such as chlorine or phenylsulfanyl groups can lower the LUMO energies, which might correlate with reduced cardiotoxicity . The planar backbone of these molecules allows for intercalation with DNA, while the side chains can potentially act as alkylating agents, contributing to their cytotoxic activity .

Chemical Reactions Analysis

The chemical reactivity of these compounds includes their ability to undergo oxidation and to react with various nucleophiles. For instance, the reaction with ethanethiol or thiophenol yields bis(sulfanyl) derivatives . Additionally, photoaddition reactions of 2-hydroxy-1,4-anthracenedione with alkenes have been reported to yield dihydroanthrafuran diones and naphthindole diones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-anthracenedione derivatives are influenced by their functional groups. These compounds exhibit fluorescence, which can be detected electrochemically, making them suitable for quantitation following liquid chromatography . Their solubility, hydrophilicity, and electronic properties are crucial for their biological activity and pharmacokinetics. For example, the hydrophilicity conferred by hydroxyethyl groups is important for their antitumor activity .

In clinical settings, 1,4-dihydroxy-5,8-bis(( (2-[(2-hydroxyethyl)amino]ethyl)amino))-9,10-anthracenedione dihydrochloride has been investigated in a Phase I clinical trial, showing potential as a chemotherapeutic agent with manageable side effects . These studies highlight the importance of understanding the physical and chemical properties of these compounds in the development of new cancer treatments.

Scientific Research Applications

  • Phase I Clinical Investigation : A derivative of 1,4-Anthracenedione was evaluated in a Phase I clinical trial as a cancer treatment. It demonstrated dose-limiting but reversible leukopenia and thrombocytopenia, along with partial tumor response in a patient with lung adenocarcinoma (Von Hoff et al., 1980).

  • Antitumor Properties : Certain derivatives of 1,4-Anthracenedione showed significant activity against leukemias and solid tumors in mice, highlighting the importance of hydrophilicity in these compounds (Murdock et al., 1979).

  • Clastogenic Activity in Cells : This compound was found to induce chromosome damage through both direct and indirect mechanisms in Chinese hamster ovary cells (Rosenberg & Hittelman, 1983).

  • Electrochemical Detection in Cancer Chemotherapy : The compound was quantitatively analyzed using electrochemical detection after liquid chromatography, indicating its potential in monitoring cancer chemotherapy (Houpt & Baldwin, 1983).

  • Potential Anticancer Agents : New derivatives of 1,4-Anthracenedione were synthesized and showed significant in vitro cell growth inhibition, indicating their potential as anticancer agents (Antonello et al., 1989).

  • Quantitative Determination in Serum : An HPLC method was developed for the quantitative determination of this compound in serum and urine, important for clinical trials (Ostroy & Gams, 1980).

  • Interaction with DNA : The compound's interaction with DNA was studied using fluorescence polarization, indicating its potential mechanism of action in cancer therapy (Roboz et al., 1982).

properties

IUPAC Name

9,10-dihydroxy-2,3-dihydroanthracene-1,4-dione
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H10O4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-4,17-18H,5-6H2
Source PubChem
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InChI Key

FVXPBEUYCCZFJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C3=CC=CC=C3C(=C2C1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H10O4
Source PubChem
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DSSTOX Substance ID

DTXSID1066237, DTXSID90885803
Record name 1,4-Anthracenedione, 2,3-dihydro-9,10-dihydroxy-
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Record name 9,10-Anthracenedione, 2,3-dihydro-1,4-dihydroxy-
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Molecular Weight

242.23 g/mol
Source PubChem
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Physical Description

Dry Powder
Record name 9,10-Anthracenedione, 2,3-dihydro-1,4-dihydroxy-
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Product Name

1,4-Anthracenedione, 2,3-dihydro-9,10-dihydroxy-

CAS RN

17648-03-2, 40498-13-3
Record name Leucoquinizarin
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Record name 2,3-dihydro-9,10-dihydroxyanthracene-1,4-dione
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Synthesis routes and methods

Procedure details

1 part of 4-chlorosulphonyl phthalic acid is added to a solution of 0.5 parts of 1-hydroxy-4-(4-aminoanilino)-anthraquinone, (itself obtained by the reaction of leucoquinizarin with 4-phenylene diamine) in 25 parts of dioxan. The mixture is heated under reflux for 51/2 hours, filtered hot, and the filtrate poured into water. The precipitated product is filtered off, dissolved in dilute sodium carbonate solution at 20°C, screened, and the filtrate acidified with mineral acid to give 0.4 parts of 1-hydroxy-4-[4-(3,4-dicarboxy phenylsulphonylamino)anilino]anthraquinone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-chlorosulphonyl phthalic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-hydroxy-4-(4-aminoanilino)-anthraquinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Hiremath - 2016 - search.proquest.com
Improvement of novel organic semiconductors with enhanced execution in organic thin film transistors (OTFT) is a one of the major challenges for many researchers. One approach is …
Number of citations: 0 search.proquest.com

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